molecular formula C12H11Cl2FN2 B2582789 N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride CAS No. 1177321-71-9

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride

Cat. No.: B2582789
CAS No.: 1177321-71-9
M. Wt: 273.13
InChI Key: UPLNHVICAOZQTF-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a 2-chloro-6-fluorophenylmethyl group and is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]pyridin-2-amine hydrochloride
  • N-[(2-fluorophenyl)methyl]pyridin-2-amine hydrochloride
  • N-[(2-bromophenyl)methyl]pyridin-2-amine hydrochloride

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2.ClH/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12;/h1-7H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNHVICAOZQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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